molecular formula C9H20NO5+ B1201382 Galactosyltrimethylammonium CAS No. 71033-46-0

Galactosyltrimethylammonium

Cat. No.: B1201382
CAS No.: 71033-46-0
M. Wt: 222.26 g/mol
InChI Key: XJJVSXNWONDQRZ-QMGXLNLGSA-N
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Description

Galactosyltrimethylammonium is a quaternary ammonium compound featuring a galactose moiety linked to a trimethylammonium group. This suggests it remains understudied compared to analogous compounds.

Properties

CAS No.

71033-46-0

Molecular Formula

C9H20NO5+

Molecular Weight

222.26 g/mol

IUPAC Name

trimethyl-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]azanium

InChI

InChI=1S/C9H20NO5/c1-10(2,3)9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3/q+1/t5-,6+,7+,8-,9-/m1/s1

InChI Key

XJJVSXNWONDQRZ-QMGXLNLGSA-N

SMILES

C[N+](C)(C)C1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

C[N+](C)(C)[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

C[N+](C)(C)C1C(C(C(C(O1)CO)O)O)O

Synonyms

galactosyltrimethylammonium

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quaternary Ammonium Salts

a) Cetyltrimethylammonium Chloride (CTAC)
  • Structure : A C16 alkyl chain attached to a trimethylammonium group.
  • Properties: Lipophilic surfactant with antimicrobial activity; widely used in cosmetics and nanotechnology .
b) Tetramethylammonium Chloride (TMAC)
  • Structure : A central nitrogen atom bonded to four methyl groups.
  • Properties : High solubility in polar solvents; used in organic synthesis and electrolyte systems. Recent studies highlight its stability in deep eutectic solvents .
  • Contrast : Unlike TMAC, galactosyltrimethylammonium’s galactose group may introduce steric hindrance or hydrogen-bonding capacity, altering reactivity and solvent interactions.

Galactose Derivatives

a) Galactitol (D-Dulcitol)
  • Structure : A sugar alcohol derived from galactose (C6H14O6).
  • Properties: Poorly metabolized in humans; accumulates in galactosemia. Used in diagnostic assays and as a stabilizer in pharmaceuticals .
  • Contrast : this compound’s quaternary ammonium group introduces cationic charge, enabling ionic interactions absent in neutral galactitol.
b) Methyl-Galactopyranoside
  • Structure : Methyl glycoside of galactose.
  • Properties: Nonionic surfactant; used in membrane protein studies.
  • Contrast: The trimethylammonium group in this compound confers cationic surfactant properties, unlike methyl-galactopyranoside’s nonionic nature.

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Known Applications Research Status
This compound Likely C9H20NO5+ ~230 (estimated) Galactose, Trimethylammonium Polar solvents Not documented No patents/literature
Cetyltrimethylammonium Chloride C19H42ClN 348.0 C16 alkyl, Trimethylammonium Water, ethanol Surfactant, antimicrobial agent Extensively studied
Tetramethylammonium Chloride C4H12ClN 109.6 Four methyl groups Water, polar solvents Electrolyte, synthesis reagent Moderate research
Galactitol C6H14O6 182.17 Sugar alcohol Water Diagnostic assays, stabilizer Well-characterized
Methyl-Galactopyranoside C7H14O6 194.18 Methyl glycoside Water Membrane studies Moderate research

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